Cas no 1572-06-1 (2-(4-methylphenyl)-1h-benzimidazol-5-amine)

2-(4-Methylphenyl)-1H-benzimidazol-5-amine is a benzimidazole derivative with potential applications in pharmaceutical and chemical research. Its structure features a benzimidazole core substituted with a 4-methylphenyl group at the 2-position and an amine group at the 5-position, making it a versatile intermediate for further functionalization. This compound may exhibit biological activity due to the benzimidazole scaffold, which is known for its role in medicinal chemistry, particularly in antimicrobial and anticancer agents. The presence of the amine group enhances its reactivity, allowing for selective modifications. Its well-defined molecular structure ensures consistency in synthetic applications, making it valuable for exploratory research and drug development.
2-(4-methylphenyl)-1h-benzimidazol-5-amine structure
1572-06-1 structure
Product name:2-(4-methylphenyl)-1h-benzimidazol-5-amine
CAS No:1572-06-1
MF:C14H13N3
MW:223.273122549057
CID:1335340
PubChem ID:1160251

2-(4-methylphenyl)-1h-benzimidazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methylphenyl)-1h-benzimidazol-5-amine
    • AG-J-72269
    • CTK5A2027
    • AC1Q4V9H
    • 2-p-tolyl-1(3)H-benzoimidazol-5-ylamine
    • 2-p-tolyl-[3]quinolylamine
    • 2-p-tolyl-1H-benzo[d]imidazole-5-amine
    • AC1L5FQZ
    • NSC19853
    • 2-p-tolyl-1H-benzo[d]imidazol-5-amine
    • AR-1C8035
    • 5-Amino-2-p-tolyl-benzimidazol
    • KB-223103
    • 2-p-Tolyl-[3]chinolylamin
    • 2-P-TOLYL-1H-BENZOIMIDAZOL-5-YLAMINE
    • CCG-103329
    • AKOS000111044
    • 2-(p-tolyl)-1H-benzo[d]imidazol-6-amine
    • 1572-06-1
    • ZHKJCMPALYQWPE-UHFFFAOYSA-N
    • 2-(4-methylphenyl)-1H-1,3-benzodiazol-6-amine
    • Oprea1_182263
    • DB-085735
    • 2-(4-methylphenyl)-3H-benzimidazol-5-amine
    • Oprea1_339026
    • 2-p-Tolyl-1H-benzoimidazol-5-amine
    • SCHEMBL2248723
    • AH-034/33492051
    • MDL: MFCD00628953
    • Inchi: InChI=1S/C14H13N3/c1-9-2-4-10(5-3-9)14-16-12-7-6-11(15)8-13(12)17-14/h2-8H,15H2,1H3,(H,16,17)
    • InChI Key: ZHKJCMPALYQWPE-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)N)N2

Computed Properties

  • Exact Mass: 223.110947427g/mol
  • Monoisotopic Mass: 223.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 54.7Ų

2-(4-methylphenyl)-1h-benzimidazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
015499-1g
2-p-Tolyl-1H-benzoimidazol-5-ylamine
1572-06-1
1g
£234.00 2022-03-01
Fluorochem
015499-250mg
2-p-Tolyl-1H-benzoimidazol-5-ylamine
1572-06-1
250mg
£152.00 2022-03-01

Additional information on 2-(4-methylphenyl)-1h-benzimidazol-5-amine

Comprehensive Analysis of 2-(4-methylphenyl)-1H-benzimidazol-5-amine (CAS No. 1572-06-1): Properties, Applications, and Industry Insights

The 2-(4-methylphenyl)-1H-benzimidazol-5-amine (CAS No. 1572-06-1) is a specialized organic compound belonging to the benzimidazole derivatives family. This heterocyclic aromatic compound has garnered significant attention in pharmaceutical and material science research due to its unique structural features and versatile applications. With a molecular formula of C14H13N3, this compound exhibits a molecular weight of 223.28 g/mol and typically appears as a crystalline solid under standard conditions.

Recent studies highlight the growing importance of benzimidazole-based compounds in drug discovery, particularly in the development of targeted therapies and small molecule inhibitors. The presence of both amine and methylphenyl functional groups in 2-(4-methylphenyl)-1H-benzimidazol-5-amine makes it particularly interesting for medicinal chemistry applications. Researchers are actively investigating its potential as a pharmacophore in various therapeutic areas, including oncology and infectious diseases.

From a chemical perspective, the benzimidazole core structure of this compound provides excellent stability and the ability to participate in diverse molecular interactions. The 5-position amine group offers opportunities for further chemical modifications, making it a valuable building block in synthetic chemistry. Analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy are commonly employed to characterize and quantify this compound in research settings.

The thermal properties of 2-(4-methylphenyl)-1H-benzimidazol-5-amine have been extensively studied, with differential scanning calorimetry (DSC) revealing its melting point range between 210-215°C. These characteristics make it suitable for applications requiring thermal stability, including certain high-performance materials and electronic components. The compound's solubility profile shows moderate solubility in polar organic solvents like DMSO and methanol, while being less soluble in water.

In the context of current research trends, 2-(4-methylphenyl)-1H-benzimidazol-5-amine has emerged as a subject of interest in computational chemistry studies. Researchers are employing molecular docking and quantum mechanical calculations to predict its binding affinities with various biological targets. This computational approach aligns with the growing demand for in silico drug discovery methods that can accelerate the development of new therapeutic agents.

The compound's potential applications extend beyond pharmaceuticals. Recent patent literature suggests its utility in organic electronics, particularly as a component in charge transport materials for OLED devices. The conjugated π-system of the benzimidazole moiety contributes to interesting electronic properties that are valuable in optoelectronic applications. This dual applicability in both life sciences and materials science makes 1572-06-1 a compound of significant interdisciplinary interest.

Quality control of 2-(4-methylphenyl)-1H-benzimidazol-5-amine is crucial for research applications. Current analytical methodologies emphasize the importance of chromatographic purity assessment, typically requiring ≥95% purity for most research applications. Advanced purification techniques such as preparative HPLC and recrystallization are commonly employed to achieve the desired purity levels for sensitive applications.

From a regulatory standpoint, proper handling and storage of 2-(4-methylphenyl)-1H-benzimidazol-5-amine are essential. While not classified as hazardous under current regulations, standard laboratory precautions should be observed. The compound should be stored in airtight containers protected from light and moisture, typically at room temperature or under refrigeration for long-term storage.

The synthesis of 1572-06-1 typically involves multi-step organic reactions starting from appropriate phenylenediamine derivatives and 4-methylbenzaldehyde. Recent advancements in green chemistry approaches have focused on optimizing these synthetic routes to improve yields while reducing environmental impact. Catalytic methods and solvent-free conditions are among the innovative approaches being explored for more sustainable production.

In the current research landscape, there is growing interest in the structure-activity relationships of benzimidazole derivatives like 2-(4-methylphenyl)-1H-benzimidazol-5-amine. Researchers are systematically modifying its structure to develop compounds with enhanced biological activity or improved material properties. This structure-optimization approach is particularly relevant in the search for new kinase inhibitors and antimicrobial agents.

The commercial availability of 2-(4-methylphenyl)-1H-benzimidazol-5-amine has increased in recent years to meet growing research demand. Several specialty chemical suppliers now offer this compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. Pricing typically reflects the purity grade and quantity required, with custom synthesis services also available for specific research needs.

Looking ahead, the future applications of 1572-06-1 appear promising. Emerging research suggests potential utility in bioconjugation chemistry and as a fluorescent probe in biological imaging. The compound's ability to form stable complexes with certain metal ions also opens possibilities in coordination chemistry and catalysis applications. These diverse potential applications ensure continued scientific interest in this versatile benzimidazole derivative.

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